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molecular formula C9H12INO2S B8687379 N-[2-(4-Iodophenyl)ethyl]methanesulfonamide CAS No. 353235-93-5

N-[2-(4-Iodophenyl)ethyl]methanesulfonamide

Cat. No. B8687379
M. Wt: 325.17 g/mol
InChI Key: NQTFJOYEXRRANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800651B2

Procedure details

To a stirring room temperature solution of N-(methylsulfonyl)-N-(2-phenylethyl)amine (205 g, 1.03 moles), water (200 mL), 95% sulfuric acid (111 g, 1.08 moles) in acetic acid (1 L), was added iodine (111 g, 0.438 mol) and periodic acid (45.6 g, 0.206 mol). The reaction mixture was warmed to 70-75° C. for 3 h. The heat was removed and the dark violet reaction mixture was allowed to proceed overnight at room temperature. Potassium hydroxide pellets (85%, 143 g, 2.16 moles) were added to neutralized the sulfuric acid and then enough saturated aqueous sodium sulfite was added to decolorize the mixture to afford a white suspension. The suspension was cooled to 15° C. and filtered. The filter cake was triturated thoroughly with water and was then dissolved in CH2Cl2 (1 L) and extracted with additional water (2×200 mL). The organic phase was concentrated under reduced pressure to provide N-(2-(4-iodophenyl)ethyl)-N-(methylsulfonyl)amine, (201 g, 60.2%) as a white powder. 1H NMR (300 MHz) 7.64 (d, 2H, J=4.8), 6.97 (d, 2H, J=5.1), 4.37 (br t, 1H, J=4), 3.36 (app. q, 2H, J=3.9), 2.85 (s, 3H), 2.82 (t, 2H, J=3.9).
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:4])=[O:3].S(=O)(=O)(O)O.II.[I:21](O)(=O)(=O)=O>C(O)(=O)C.O>[I:21][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][CH2:6][NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
205 g
Type
reactant
Smiles
CS(=O)(=O)NCCC1=CC=CC=C1
Name
Quantity
111 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
111 g
Type
reactant
Smiles
II
Name
Quantity
45.6 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The heat was removed
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
enough saturated aqueous sodium sulfite was added
CUSTOM
Type
CUSTOM
Details
to afford a white suspension
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 15° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was triturated thoroughly with water
DISSOLUTION
Type
DISSOLUTION
Details
was then dissolved in CH2Cl2 (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with additional water (2×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C(C=C1)CCNS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 201 g
YIELD: PERCENTYIELD 60.2%
YIELD: CALCULATEDPERCENTYIELD 300.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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